2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate is a complex organic compound that features a combination of methoxyphenyl, quinolinylsulfonyl, and piperidinecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the methoxyphenyl intermediate.
Quinolinylsulfonylation: The methoxyphenyl intermediate is then reacted with 8-quinolinylsulfonyl chloride in the presence of a base such as triethylamine to form the quinolinylsulfonyl derivative.
Piperidinecarboxylation: The final step involves the reaction of the quinolinylsulfonyl derivative with piperidine-4-carboxylic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinolinylsulfonyl group can be reduced to form a quinolinylthiol derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 8-quinolinylthiol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The quinolinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The piperidinecarboxylate moiety can modulate the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-methyl-N-(8-quinolinylsulfonyl)benzamide
- N-(4-methoxyphenyl)-N-(8-quinolinylsulfonyl)-2-thiophenecarboxamide
- N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinecarboxylate moiety differentiates it from other similar compounds, potentially offering unique pharmacological benefits.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-31-20-9-7-17(8-10-20)21(27)16-32-24(28)19-11-14-26(15-12-19)33(29,30)22-6-2-4-18-5-3-13-25-23(18)22/h2-10,13,19H,11-12,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZBONOFFFGPCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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